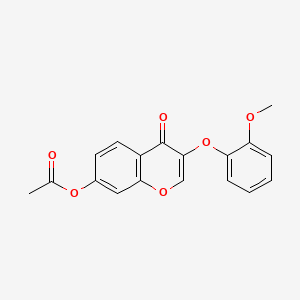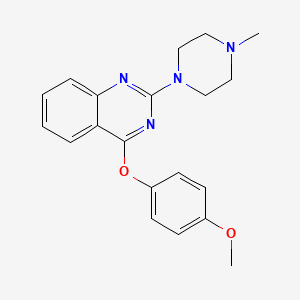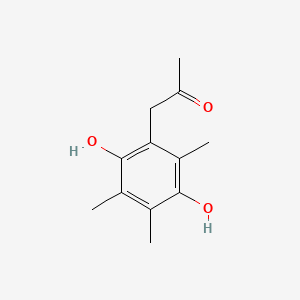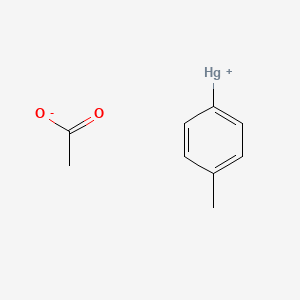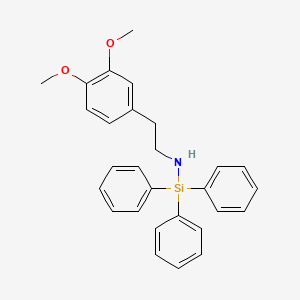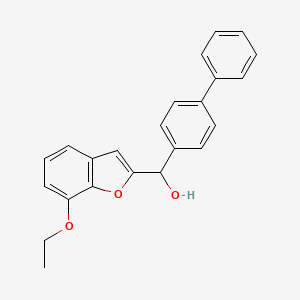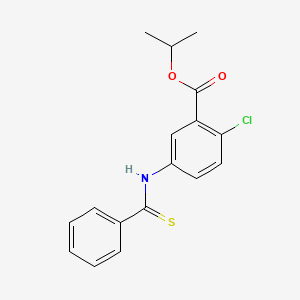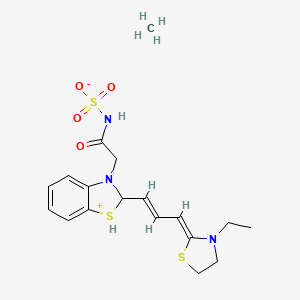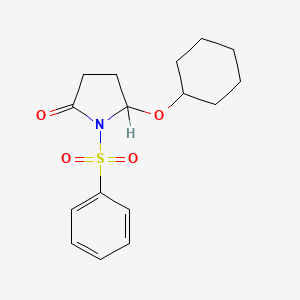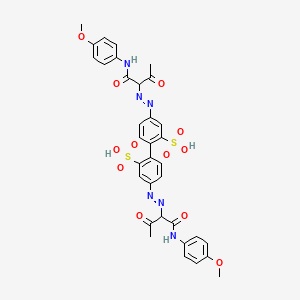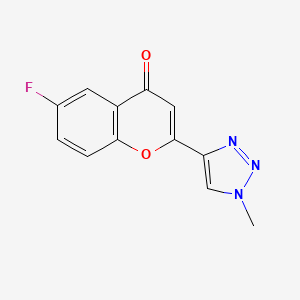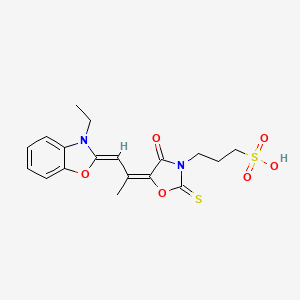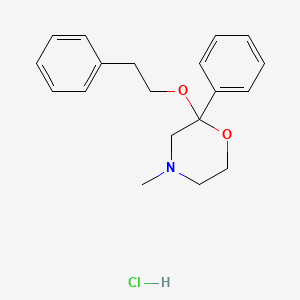
4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride is a chemical compound that belongs to the class of substituted phenylmorpholines. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology .
準備方法
The synthesis of 4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride typically involves the reaction of 4-methylmorpholine with 2-phenylethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using a solvent such as ethanol or methanol. The product is then purified through crystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as depression and anxiety, due to its ability to modulate neurotransmitter levels.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter levels and subsequent physiological effects. The pathways involved include the modulation of serotonin and dopamine receptors, which are critical in regulating mood and behavior .
類似化合物との比較
4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride can be compared with other similar compounds, such as:
2-Phenylmorpholine: Known for its stimulant effects and use in the treatment of attention deficit hyperactivity disorder.
3-Methyl-2-phenylmorpholine: Studied for its potential as an anorectic agent.
4-Methyl-2-phenylmorpholine: Investigated for its effects on serotonin receptors and potential use in treating depression
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
124497-92-3 |
|---|---|
分子式 |
C19H24ClNO2 |
分子量 |
333.8 g/mol |
IUPAC名 |
4-methyl-2-phenyl-2-(2-phenylethoxy)morpholine;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-20-13-15-22-19(16-20,18-10-6-3-7-11-18)21-14-12-17-8-4-2-5-9-17;/h2-11H,12-16H2,1H3;1H |
InChIキー |
NUQZKZAUROUDCF-UHFFFAOYSA-N |
正規SMILES |
CN1CCOC(C1)(C2=CC=CC=C2)OCCC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


